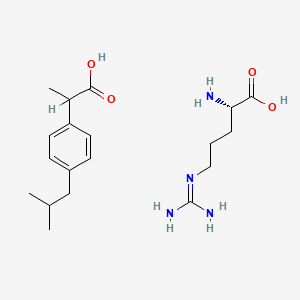
Ibuprofen arginine
Vue d'ensemble
Description
Synthesis Analysis
The original synthesis of ibuprofen by the Boots Group started with 2-methylpropyl benzene. However, the specific synthesis process of ibuprofen arginine involves combining ibuprofen with arginine to form a salt, enhancing its solubility and absorption properties. Detailed synthesis methods are proprietary and vary by manufacturer, but the fundamental chemistry involves neutralizing ibuprofen's acidic form with arginine base, leading to a compound that is more readily absorbed by the body. This process is part of what makes ibuprofen arginine a preferred choice for rapid relief from symptoms (Bashyal, 2018).
Molecular Structure Analysis
The molecular structure of ibuprofen arginine consists of the ibuprofen molecule, which is (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, bonded to arginine, known chemically as (S)-2-amino-5-guanidinopentanoic acid. This combination leverages the anti-inflammatory properties of ibuprofen with the potential vasodilatory effects of arginine, which is a precursor to nitric oxide (NO) in the body. The structure is significant for its potential to enhance the solubility of ibuprofen in water, leading to quicker absorption and onset of action compared to ibuprofen alone.
Chemical Reactions and Properties
Ibuprofen arginine's chemical properties are influenced by its components. Ibuprofen acts by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, substances that mediate inflammation and pain. Arginine, on the other hand, is involved in the synthesis of NO, a vasodilator. The combination does not alter the primary mechanism of action of ibuprofen but is thought to improve its pharmacokinetic profile, including absorption and plasma concentration peaks (Bashyal, 2018).
Applications De Recherche Scientifique
Enhanced Anti-Inflammatory and Analgesic Effects
Ibuprofen arginine has been shown to provide enhanced anti-inflammatory effects compared to standard ibuprofen. This enhancement is possibly due to the combination with L-arginine, which acts as a substrate for nitric oxide synthesizing enzymes. Notably, ibuprofen-arginine has demonstrated more effective anti-inflammatory effects in models of chronic inflammation, such as mouse arthritis (de Palma et al., 2009).
Antinociceptive Effects
Studies have compared the antinociceptive effects (pain-blocking effects) of ibuprofen arginate and ibuprofen in rat models. Ibuprofen arginate exhibited superior antinociceptive activity in various models of pain, including inflammatory and neuropathic pain models. This suggests its potential in improving the therapeutic management of such pain types (Ortega-Álvaro et al., 2012).
Gastrointestinal Tolerability
Research indicates that ibuprofen-arginine may have a better safety profile regarding gastrointestinal effects compared to regular ibuprofen. This is attributed to the combination with L-arginine, which increases ibuprofen's solubility and reduces the risk of gastric lesions (Gisbert et al., 2005).
Rapid Onset of Analgesia
Clinical trials have shown that ibuprofen arginate has a more rapid onset of analgesic action compared to standard ibuprofen. This rapid action is due to the formulation's enhanced absorption, making it a suitable option for managing acute pain (Desjardins et al., 2002).
Applications in Dentistry
Ibuprofen arginate has been used effectively in dental settings for pain control during procedures like scaling and root planing. Its efficacy and tolerability have been validated in clinical settings, making it a valuable option in dentistry for pain management (Ettlin et al., 2006).
Impact on Platelet Aggregation and Cancer Cell Killing
Ibuprofen arginate retains key functional effects of NSAIDs, such as anti-platelet effects and the ability to kill colon cancer cells. Its formulation with arginine may offer improved cardiovascular safety, adding to its potential therapeutic applications (Ahmetaj-Shala et al., 2017).
Pharmacological and Clinical Assessments
Pharmacological studies have assessed ibuprofen arginate on various parameters like serum nitric oxide levels and its effect on pain modulation. These assessments help in understanding its mechanisms of action and potential clinical applications in various pain conditions (Sprott et al., 2006).
Safety And Hazards
Ibuprofen has relatively low risks for gastro-intestinal (GI), hepato-renal and other, rarer, adverse drug reactions (ADRs) compared with other NSAIDs and coxibs . A slightly higher risk of cardiovascular (CV) events has been reported in some, but not all studies . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Orientations Futures
Ibuprofen arginine is clinically useful today for the management of acute mild and moderate pain secondary to different conditions in which rapid onset of analgesia is required . Clinical studies evaluating ibuprofen arginate have so far demonstrated an effective, safe and well-tolerated profile . There is ongoing research on the cardiovascular effects of one formulation of the drug .
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCOJNYCFNSJII-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432072 | |
| Record name | (S)-2-Amino-5-guanidinopentanoic acid compound with 2-(4-isobutylphenyl)propanoic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ibuprofen arginine | |
CAS RN |
57469-82-6 | |
| Record name | Ibuprofen arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57469-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-5-guanidinopentanoic acid compound with 2-(4-isobutylphenyl)propanoic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6S,7S)-2-carboxy-3-[(1-methylpyridin-1-ium-4-yl)sulfanylmethyl]-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1242091.png)
![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)
![7-chloro-N-[(E)-(2-methylphenyl)methylideneamino]quinolin-4-amine](/img/structure/B1242094.png)
![4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B1242097.png)

![N-(1-adamantyl)-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanimine;dihydrochloride](/img/structure/B1242101.png)
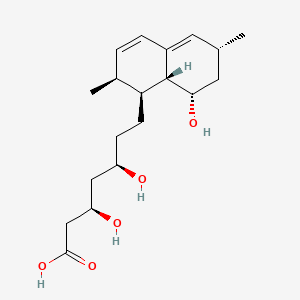
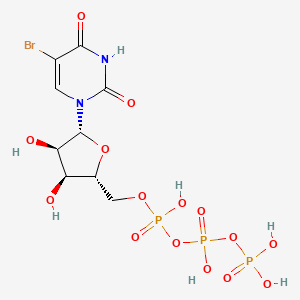
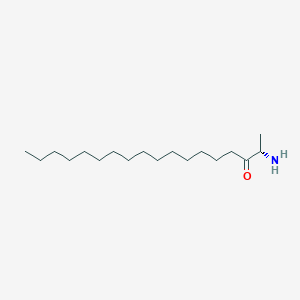
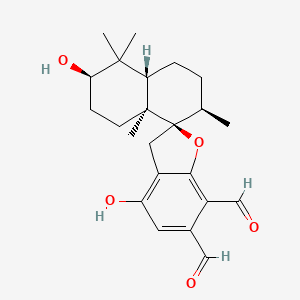
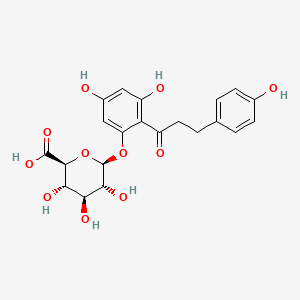
![[2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;chloride](/img/structure/B1242109.png)
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,11,13,37-heptahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242111.png)